![molecular formula C15H12F9NO B2847630 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 2059278-40-7](/img/structure/B2847630.png)
3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. It also has trifluoromethyl groups attached to the benzene ring, which can greatly influence the compound’s properties .
Molecular Structure Analysis
The molecule likely has a complex structure due to the presence of the piperidine ring and multiple trifluoromethyl groups. These groups can influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The trifluoromethyl groups are known to be quite reactive and can participate in various chemical reactions. The piperidine ring can also undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl groups and the piperidine ring. For example, the trifluoromethyl groups are highly electronegative, which could influence the compound’s polarity .Applications De Recherche Scientifique
Synthesis and Anti-cancer Properties
Research into the cytotoxic properties of 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs, which may share structural similarities or derivations with the compound , has shown selective toxicity for malignant cells. These studies suggest potential anti-cancer applications by targeting neoplastic cells while sparing normal cell lines, indicating a promising avenue for therapeutic research and development (Pati et al., 2008).
Structural Studies and Molecular Modeling
The structural characteristics and molecular modeling of certain derivatives, including 3,5-bis(benzylidene)-4-oxopiperidinium compounds, have been extensively studied. These investigations provide insights into the chemical behavior and potential applications of similar compounds in materials science and molecular engineering, offering a foundation for designing novel materials with specific properties (Fonari et al., 2011).
Water Treatment Technologies
Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been developed for dye treatment applications. The inclusion of such monomers improves membrane hydrophilicity and water flux, enhancing the effectiveness of water treatment processes. This suggests potential utility in environmental engineering, particularly in the purification and recycling of industrial wastewater (Liu et al., 2012).
Anti-inflammatory and Antitumour Activities
Compounds derived from 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine have been explored for their anti-inflammatory and antitumor activities. Studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have highlighted their potential in treating inflammatory conditions and their application in cancer therapy, demonstrating significant inhibition of pro-inflammatory cytokines (Li et al., 2018).
Glycosylation Studies
The compound has been implicated in studies concerning the glycosylation process, particularly in the synthesis of glycosyl triflates. This research is relevant for the development of novel carbohydrate-based molecules with potential applications in drug development and biochemistry (Crich & Smith, 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F9NO/c16-13(17,18)8-5-9(14(19,20)21)7-25(6-8)12(26)10-3-1-2-4-11(10)15(22,23)24/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSILQKCTQNWXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

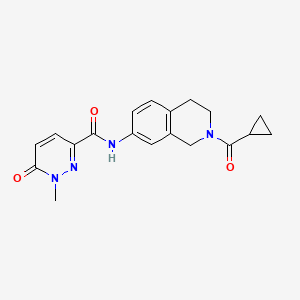
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2847549.png)

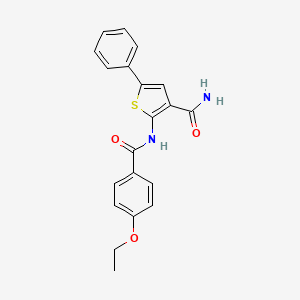

![4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2847556.png)
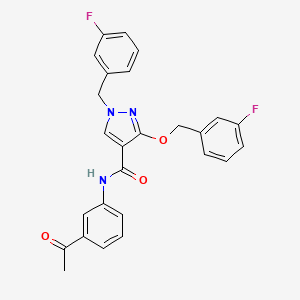
![2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide](/img/structure/B2847558.png)
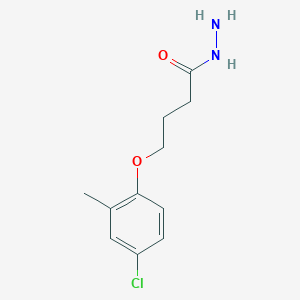

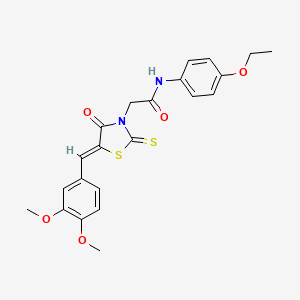
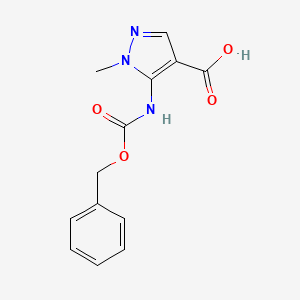

![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2847567.png)